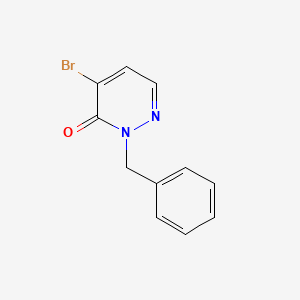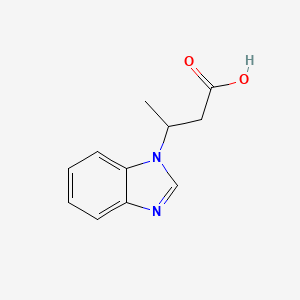
N-(2-aminoethyl)-6-phenylpyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(2-aminoethyl)-6-phenylpyridazin-3-amine” would likely involve a pyridazine ring (a six-membered ring with two nitrogen atoms) substituted with a phenyl group (a six-membered carbon ring) and an aminoethyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As an amine, it could potentially undergo reactions such as alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As an organic compound, it would likely be soluble in organic solvents and could potentially form salts with acids .科学的研究の応用
Metal-Free Photoredox Catalysis
N-(2-aminoethyl)-6-phenylpyridazin-3-amine is involved in innovative synthetic chemistry, particularly in metal-free photoredox catalysis for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This strategy allows for the scalable and chemoselective formation of functionalized alkynes and (E)-alkenes under mild conditions, significantly broadening the scope of accessible molecular architectures (Ociepa, Turkowska, & Gryko, 2018).
Photophysical Studies and Photocatalysis
This compound derivatives have been studied for their photophysical properties. For instance, cyclometalated platinum(II) acetylide complexes with this structure show high emissivity and potential for oxidative- and reductive-quenching processes, which could be harnessed in photocatalytic applications (Schneider et al., 2009).
Structural Directing Agents in Material Science
Compounds containing the this compound motif act as structure-directing agents in the synthesis of iodoplumbate hybrids, affecting crystal and electronic structures and enhancing photocatalytic properties under visible light. This highlights their importance in developing materials for environmental remediation and sustainable chemistry (Liu et al., 2015).
Thermal and UV Stabilisation in Polymers
Amines derived from this compound have been evaluated for their roles in stabilizing polypropylene films against thermal and photo-oxidation. These studies provide insights into the design of more effective stabilizers for polymers, enhancing their longevity and performance in various applications (Rosales-Jasso & Allen, 1999).
Synthesis and Application in Organic Chemistry
This compound is pivotal in the synthesis of complex molecules, offering pathways to novel organic compounds with potential biological activities. For instance, it has been used in the electrophilic amination of carbanions, leading to a variety of functionalized organic compounds with potential as pharmaceuticals and agrochemicals (Armstrong, Atkin, & Swallow, 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(6-phenylpyridazin-3-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-8-9-14-12-7-6-11(15-16-12)10-4-2-1-3-5-10/h1-7H,8-9,13H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIVBNAPMDWPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2741318.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2741319.png)
![1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2741320.png)
![2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2741322.png)
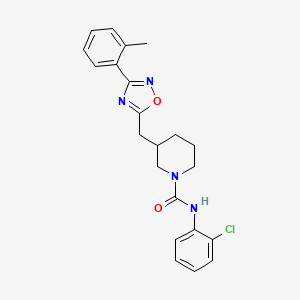
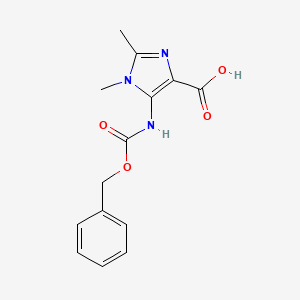

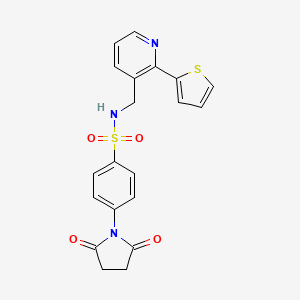
![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2741331.png)
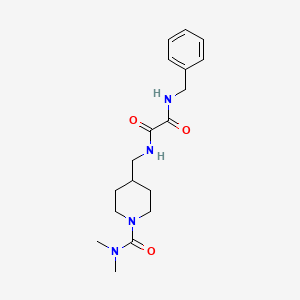
![1,3-Diazaspiro[4.11]hexadecane-2,4-dione](/img/structure/B2741336.png)

